5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and multiple methoxy groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the thiazole intermediate is coupled with a methoxy-substituted benzaldehyde derivative through a Knoevenagel condensation reaction. The resulting product undergoes cyclization with an amino-substituted pyrrole derivative to form the final compound. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Phenolic derivatives with enhanced biological activity.
Reduction: Reduced thiazole derivatives with altered electronic properties.
Substitution: Amide derivatives with potential pharmacological applications.
Scientific Research Applications
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)-1H-indole: Shares the methoxyphenyl group but differs in the core structure.
5-(4-methoxyphenyl)-1H-imidazole: Similar methoxyphenyl group with an imidazole ring instead of a thiazole ring.
2-(4-methoxyphenyl)-1,3-thiazole: Contains the thiazole ring but lacks the pyrrole and additional methoxy groups.
Uniqueness
The uniqueness of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both thiazole and pyrrole rings, along with multiple methoxy groups, allows for versatile interactions and applications in various fields.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H23N3O5S/c1-28-15-7-5-13(6-8-15)16-12-32-23(25-16)20-17(27)11-26(22(20)24)14-9-18(29-2)21(31-4)19(10-14)30-3/h5-10,12,24,27H,11H2,1-4H3 |
InChI Key |
LVHWYHUSCRQFOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
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